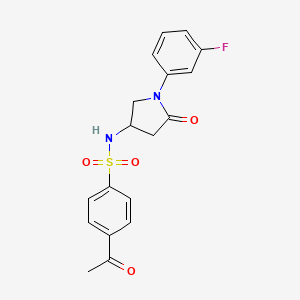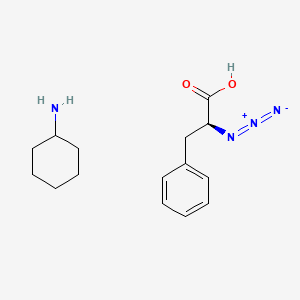![molecular formula C11H14N4OS B2946619 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 893727-44-1](/img/structure/B2946619.png)
4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has an amino group (-NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a triazole group (a ring of 2 carbon and 3 nitrogen atoms), and a thiol group (-SH). The “propan-2-yloxy” part of the name suggests the presence of an isopropyl group attached to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amino, thiol, and phenyl groups are all reactive and could participate in various chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Some novel derivatives of 1,2,4-triazole, including structures similar to 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. This research opens avenues for the development of new antimicrobial drugs based on the 1,2,4-triazole scaffold (H. Bektaş et al., 2007).
Antioxidant and Antibacterial Properties
Further research on the triazole derivatives has demonstrated their potent in vitro antioxidant activity, as evidenced by radical scavenging methods. Additionally, these compounds have exhibited significant antibacterial activity, highlighting their dual functionality as both antioxidants and antibacterial agents (A. Balakrishna et al., 2008).
Electrochemical Behavior in Aqueous-Alcoholic Media
The electrooxidation of similar thiotriazoles in aqueous-alcoholic media has been studied, revealing insights into the electrochemical properties of these compounds. Such studies are crucial for understanding the redox behavior of triazoles, which could have implications in various fields, including electrochemistry and sensor development (L. Fotouhi et al., 2002).
Antimicrobial Agents Development
Research into the synthesis and evaluation of new analogues of quinolin-8-ol, incorporating the triazole-thiol moiety, has identified compounds with interesting antibacterial activity. This suggests that modifications of the triazole core can lead to the development of effective antimicrobial agents, providing a valuable resource for combating resistant bacterial strains (J. Sharma et al., 2008).
Pharmacological Studies
Thiazolidinones and Mannich bases derived from triazole-thiols have been studied for their pharmacological activities, including antimicrobial and antitubercular effects. These studies contribute to the understanding of the bioactivity of triazole derivatives and their potential applications in medical science (T. K. Dave et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
4-amino-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7(2)16-9-5-3-4-8(6-9)10-13-14-11(17)15(10)12/h3-7H,12H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFDERJDRRRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-hydroxyethyl)-5-methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2946544.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2946545.png)

![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2946547.png)


![2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2946553.png)
![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2946554.png)
![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)
![2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2946558.png)

